molecular formula C8H9NO2S2 B13611310 2-(methylsulfonyl)Benzenecarbothioamide

2-(methylsulfonyl)Benzenecarbothioamide

Cat. No.: B13611310
M. Wt: 215.3 g/mol
InChI Key: JDLQWKNAGFAGJK-UHFFFAOYSA-N
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Description

2-(methylsulfonyl)Benzenecarbothioamide is an organic compound with the molecular formula C8H10N2O2S2. It is characterized by the presence of a benzenecarbothioamide group substituted with a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)Benzenecarbothioamide typically involves the reaction of benzenecarbothioamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfonyl)Benzenecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(methylsulfonyl)Benzenecarbothioamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(methylsulfonyl)Benzenecarbothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylsulfonyl)Benzenecarbothioamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C8H9NO2S2

Molecular Weight

215.3 g/mol

IUPAC Name

2-methylsulfonylbenzenecarbothioamide

InChI

InChI=1S/C8H9NO2S2/c1-13(10,11)7-5-3-2-4-6(7)8(9)12/h2-5H,1H3,(H2,9,12)

InChI Key

JDLQWKNAGFAGJK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=S)N

Origin of Product

United States

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